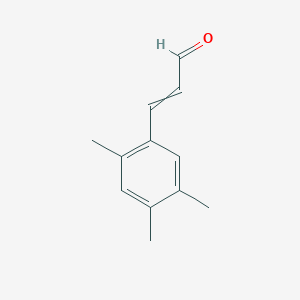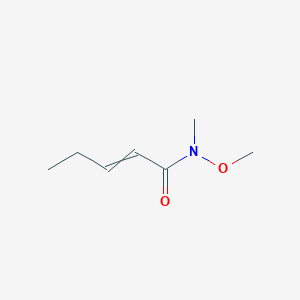
N-methoxy-N-methylpent-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methoxy-N-methylpent-2-enamide is a chemical compound that belongs to the class of enamide derivatives It is characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom of the pent-2-enamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methylpent-2-enamide typically involves the conjugate addition of an enantiopure lithium amide reagent to the corresponding pent-2-enamide. This reaction sets the crucial stereochemical center in the target molecule. The reaction conditions often include the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
N-methoxy-N-methylpent-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as triflic anhydride.
Reducing agents: Such as lithium aluminum hydride (LiAlH4).
Substituting agents: Various nucleophiles and electrophiles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
科学的研究の応用
N-methoxy-N-methylpent-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-methoxy-N-methylpent-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and properties. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
N-methoxy-N-methylpent-2-enamide can be compared with other similar compounds, such as:
N-methoxy-N-methylprop-2-enamide: A similar compound with a shorter carbon chain.
N-methoxy-N-methylbut-2-enamide: A similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific structure and the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
N-methoxy-N-methylpent-2-enamide |
InChI |
InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h5-6H,4H2,1-3H3 |
InChIキー |
NWXVJDWUUQRTIS-UHFFFAOYSA-N |
正規SMILES |
CCC=CC(=O)N(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



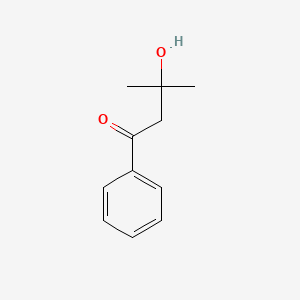
![{5-[2-(Trifluoromethyl)phenyl]pyridin-3-yl}boronic acid](/img/structure/B11720484.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarbonitrile](/img/structure/B11720492.png)
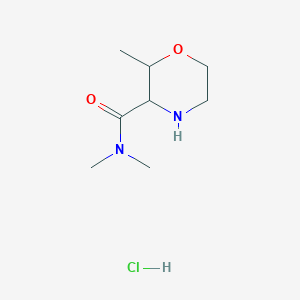
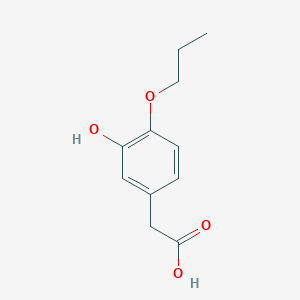
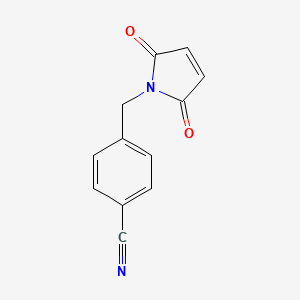

![2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B11720514.png)

![1-(6-Bromoimidazo[2,1-b]thiazol-5-yl)ethanone](/img/structure/B11720523.png)
![2-[(Benzylamino)methyl]-1,1,1,3,3,3-hexafluoropropan-2-OL](/img/structure/B11720527.png)
![N''-[2-(morpholin-4-yl)ethyl]guanidine; sulfuric acid](/img/structure/B11720540.png)
